molecular formula C15H13NO4 B018148 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane CAS No. 51582-41-3

2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

Cat. No. B018148
CAS RN: 51582-41-3
M. Wt: 271.27 g/mol
InChI Key: MOGUBMMGIJLRHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane and related compounds involves the reaction of trans-3-phenylglycidic esters with various nucleophiles, where the reactivity and stereoselectivity of the oxirane ring opening are significantly influenced by the substituents on the benzene ring. Lewis acids, especially tin compounds, have been found to be effective catalysts for facilitating the cis-opening of the oxirane ring, producing key intermediates for further synthesis (Hashiyama, Inoue, Konda, & Takeda, 1984).

Molecular Structure Analysis

The molecular structure of 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane has been detailed through crystallographic studies, revealing distinct spatial arrangements that minimize steric hindrance and allow for specific intermolecular interactions. For instance, the nitrophenyl and benzyloxy groups in related compounds are inclined at specific angles to diminish steric interactions, showcasing the compound's structural complexity and the potential for diverse chemical behavior (Mohan, Ravikumar, Vittal, & Gido, 1994).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane is highlighted by its interactions with nucleophiles and participation in various chemical reactions. These reactions are pivotal for synthesizing complex organic molecules, including pharmaceuticals and ligands for catalysis. The presence of both electron-donating and electron-withdrawing groups within its structure plays a crucial role in its reactivity and the stereoselectivity of the reactions it undergoes (Nakamura, Uchiyama, & Ohwada, 2003).

Scientific Research Applications

  • Intermediate in Synthesis of Formoterol : This compound is used as an intermediate in the synthesis of Formoterol, a drug used for asthma and chronic obstructive pulmonary disease. The study highlights a possible C-H...O intermolecular interaction in its structure (Mohan, Ravikumar, Vittal, & Gido, 1994).

  • Antimicrobial Additives for Lubricating Oils and Fuels : A synthesis method for 2-benzyloxy-3-aryloxiranes, like the compound , demonstrates potential as antimicrobial additives in lubricating oils and fuels (Talybov, Akhmedova, & Yusubov, 2022).

  • Organic Synthesis Applications : The compound efficiently reacts with boron trifluoride etherate in toluene to produce α-fluoro S-phenylthio esters, which are potentially useful in organic synthesis (Ashwell, Jackson, & Kirk, 1990).

  • Antimicrobial Agents for Plastics : Synthesized compounds of this nature show potential as antimicrobial agents in the plastics industry, improving mechanical and electrical properties and melt flow rate of plastics (Zaiton et al., 2018).

  • Synthesis of Anthranilic Acid Derivatives and Oxalamide : A novel one-pot synthetic approach involving compounds like 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane provides a method for synthesizing anthranilic acid derivatives and oxalamide, important in pharmaceutical and biotechnology industries (Mamedov et al., 2016).

  • Photoinduced Birefringence and Optical Storage : A study involving similar compounds found that cooperative motion of certain groups in amorphous polymers leads to high photoinduced birefringence and reversible optical storage efficiency, relevant in the field of optical materials (Meng, Natansohn, Barrett, Rochon, 1996).

properties

IUPAC Name

2-(3-nitro-4-phenylmethoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-16(18)13-8-12(15-10-20-15)6-7-14(13)19-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGUBMMGIJLRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449787
Record name 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51582-41-3
Record name 2-[3-Nitro-4-(phenylmethoxy)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51582-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[3-nitro-4-(phenylmethoxy)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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